molecular formula C12H19O3PS B13122760 Diethyl((p-tolylthio)methyl)phosphonate

Diethyl((p-tolylthio)methyl)phosphonate

Cat. No.: B13122760
M. Wt: 274.32 g/mol
InChI Key: NZXRDIQDIXCFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl((p-tolylthio)methyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a p-tolylthio methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl((p-tolylthio)methyl)phosphonate typically involves the reaction of diethyl phosphite with p-tolylthiomethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl((p-tolylthio)methyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl((p-tolylthio)methyl)phosphonate is unique due to the presence of the p-tolylthio group, which imparts distinct chemical properties and reactivity compared to other phosphonates. This structural feature allows for specific interactions with biological targets and can influence the compound’s solubility and stability .

Properties

Molecular Formula

C12H19O3PS

Molecular Weight

274.32 g/mol

IUPAC Name

1-(diethoxyphosphorylmethylsulfanyl)-4-methylbenzene

InChI

InChI=1S/C12H19O3PS/c1-4-14-16(13,15-5-2)10-17-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3

InChI Key

NZXRDIQDIXCFDO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CSC1=CC=C(C=C1)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.